1-Methoxypropan-2-yl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Description
1-Methoxypropan-2-yl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a dichlorophenyl group, and a methoxy-methylethyl substituent.
Properties
CAS No. |
488803-06-1 |
|---|---|
Molecular Formula |
C21H18Cl2N4O3 |
Molecular Weight |
445.3g/mol |
IUPAC Name |
1-methoxypropan-2-yl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-11(10-29-2)30-21(28)17-18-20(26-16-6-4-3-5-15(16)25-18)27(19(17)24)14-8-12(22)7-13(23)9-14/h3-9,11H,10,24H2,1-2H3 |
InChI Key |
XMVDBHBZYZHMFM-UHFFFAOYSA-N |
SMILES |
CC(COC)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)Cl)Cl)N |
Canonical SMILES |
CC(COC)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxypropan-2-yl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally benign reagents and solvents can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-Methoxypropan-2-yl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Methoxypropan-2-yl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxypropan-2-yl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Methoxypropan-2-yl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and structural features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
